molecular formula C9H7Cl3N2O2 B1316756 2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide CAS No. 184877-74-5

2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide

Cat. No. B1316756
M. Wt: 281.5 g/mol
InChI Key: GYTBHWHVEUKKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-N’-(2-chloroacetyl)benzohydrazide is a chemical compound with the molecular formula C9H7Cl3N2O2 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide consists of 9 Carbon atoms, 7 Hydrogen atoms, 3 Chlorine atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The exact 3D structure can be viewed using specialized software .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide include a molecular weight of 281.52 . More specific properties like melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Antimicrobial Applications

  • Benzohydrazide derivatives have shown significant antimicrobial activities. For instance, compounds synthesized from hydrazone reactions demonstrated effective antibacterial properties against various strains, such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Pseudomonas fluorescence (He et al., 2018). The presence of halido and methoxy groups in these compounds enhances their antibacterial efficiency.

Anticancer Applications

  • Some benzohydrazide derivatives have been evaluated for their anticancer potential. A series of bromo-substituted benzohydrazides was synthesized and tested, showing promising results in inhibiting cancer cell growth (Kumar et al., 2017). These findings indicate the potential for developing new anticancer agents from benzohydrazide derivatives.

Structural Characterization and Synthesis

  • The crystal structures of several benzohydrazide compounds have been determined, providing insights into their molecular configurations and potential reactivity. For example, studies have elucidated the non-planar structure of these molecules and highlighted the importance of hydrogen bonding and π···π stacking interactions in stabilizing their structures (Han, 2013).

Corrosion Inhibition

  • Hydrazone derivatives of benzohydrazides have been investigated for their corrosion inhibition properties. These compounds form a protective layer on metal surfaces, significantly reducing corrosion in acidic environments. This application is crucial for extending the lifespan of metals in industrial settings (Lgaz et al., 2020).

Safety And Hazards

While specific safety and hazard information for 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide was not found, chemicals of this nature can often cause skin and eye irritation, and may be harmful if inhaled or ingested . Always handle with appropriate safety measures.

Future Directions

The future directions of research and applications involving 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide are not specified in the search results. Given its use in proteomics research , it may have potential in biochemical and medical research fields.

properties

IUPAC Name

2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3N2O2/c10-4-8(15)13-14-9(16)6-2-1-5(11)3-7(6)12/h1-3H,4H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTBHWHVEUKKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide

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